Technical Guide: Chemical Properties and Applications of 5-Nitro-2-(2-propynylsulfanyl)pyridine
Technical Guide: Chemical Properties and Applications of 5-Nitro-2-(2-propynylsulfanyl)pyridine
Executive Summary
5-Nitro-2-(2-propynylsulfanyl)pyridine (CAS: 77867-13-1) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry and materials science. Its structure combines an electron-deficient 5-nitropyridine core with a reactive propargyl thioether tail. This unique architecture positions the compound as a versatile "clickable" intermediate; the nitro group serves as a latent amine precursor or electronic modulator, while the terminal alkyne enables rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide details its physicochemical profile, validated synthesis protocols, and reactivity landscapes relevant to drug discovery.
Structural Analysis & Physicochemical Profile
The compound features a pyridine ring substituted at the para positions (2 and 5) relative to the nitrogen, creating a "push-pull" electronic system, although the sulfur atom acts as a weak donor compared to the strong withdrawing nitro group.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 5-Nitro-2-(prop-2-yn-1-ylsulfanyl)pyridine |
| CAS Number | 77867-13-1 |
| Molecular Formula | C₈H₆N₂O₂S |
| Molecular Weight | 194.21 g/mol |
| SMILES | C#CCSC1=NC=C(C=C1)=O |
| Appearance | Yellow to pale orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |
Electronic Reactivity[3]
-
Nucleophilic Susceptibility: The C2 position is activated for Nucleophilic Aromatic Substitution (SₙAr), particularly if the sulfide is oxidized to a sulfone (sulfone > sulfoxide > sulfide).
-
Click Reactivity: The terminal alkyne (propargyl group) is sterically unencumbered, allowing for high-yield cycloadditions.
-
Redox Potential: The nitro group is easily reducible to an amino group (
), converting the electron-poor ring into an electron-rich aminopyridine.
Synthesis & Preparation Protocol
While various routes exist, the most robust and scalable method involves the S-alkylation of 5-nitro-2-mercaptopyridine . This avoids the use of unstable propargyl thiols by installing the propargyl group onto the stable mercaptopyridine precursor.
Validated Synthesis Workflow (S-Alkylation)
Reaction:
Step-by-Step Protocol:
-
Reagent Setup: Charge a round-bottom flask with 5-nitro-2-mercaptopyridine (1.0 eq) and anhydrous DMF (10 mL/g).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) to the solution. Stir at room temperature for 15 minutes to generate the thiolate anion.
-
Note: The solution will likely deepen in color (yellow/orange) due to anion formation.
-
-
Alkylation: Dropwise add Propargyl Bromide (1.2 eq, 80% wt in toluene) over 10 minutes.
-
Exotherm Control: Maintain temperature below 30°C using a water bath if necessary.
-
-
Reaction Monitoring: Stir at ambient temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting thiol (
) should disappear, and the less polar product ( ) will appear. -
Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The product typically precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.[1]
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (SiO₂, Hexane/EtOAc gradient).[1]
Synthesis Pathway Diagram[5]
Caption: S-alkylation pathway utilizing mild basic conditions to generate the reactive thiolate species.
Key Chemical Transformations
"Click" Chemistry (CuAAC)
The primary application of this scaffold is in Fragment-Based Drug Discovery (FBDD) . The alkyne serves as a bioorthogonal handle to "click" the nitropyridine core onto azide-functionalized biomolecules, fluorophores, or other pharmacophores.
-
Conditions: CuSO₄ (1-5 mol%), Sodium Ascorbate (10-20 mol%), t-BuOH/H₂O (1:1).
-
Outcome: Formation of a regioselective 1,4-disubstituted 1,2,3-triazole.[]
-
Utility: This reaction is insensitive to the nitro group, preserving the electrophilic core for later stages.
Nitro Reduction
The nitro group can be selectively reduced to an amine, providing a handle for amide coupling or urea formation.
-
Method A (Chemoselective): Iron powder (Fe), NH₄Cl, EtOH/H₂O, reflux. (Preserves the alkyne/sulfide).
-
Method B (Catalytic Hydrogenation): H₂, Pd/C. Caution: This may reduce the alkyne to an alkane or alkene. Method A is preferred.
Sulfide Oxidation (Activation)
Oxidation of the sulfide to a sulfone (
-
Reagent: m-CPBA (2.2 eq) in DCM.
-
Result: 5-Nitro-2-(2-propynylsulfonyl)pyridine.[3]
-
Application: The sulfone can be displaced by amines or alkoxides, allowing the propargyl group to be swapped out if it served as a temporary protecting group or handle.
Reactivity Flowchart
Caption: Divergent synthesis pathways enabling library generation, functional group interconversion, and activation.
Applications in Drug Development[4]
Covalent Inhibitors
The propargyl group, while stable, can act as a mild electrophile in specific enzymatic pockets (e.g., cysteine proteases), potentially forming covalent adducts. However, it is more commonly used as a rigid linker .
PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the propargyl thioether provides a linear, rigid attachment point. The click reaction allows for the rapid screening of linker lengths by reacting with azido-PEG chains attached to E3 ligase ligands.
Heterocyclic Library Generation
The compound acts as a "core" for diversity-oriented synthesis.
-
Step 1: Click reaction at C2 (alkyne) to attach Variable Group A.
-
Step 2: Reduction of C5 (nitro) to amine.
-
Step 3: Acylation/Sulfonylation of amine to attach Variable Group B. This sequence rapidly generates 2,5-disubstituted pyridine libraries.
Safety and Handling
-
Explosion Hazard: While this specific compound is generally stable, low molecular weight nitro-alkynes can be energetic. Avoid heating crude material to dryness at high temperatures (>100°C).
-
Skin Sensitization: Pyridine sulfides are known sensitizers. Use nitrile gloves and work in a fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The sulfide is prone to slow oxidation by atmospheric oxygen over long periods.
References
-
Sharpless, K. B., et al. (2001).[4] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. (Foundational reference for CuAAC applications described in Section 3.1).
- Scripps Research Institute. (n.d.). Click Chemistry Mechanisms and Protocols. (General protocol source for alkyne-azide cycloaddition).
